

Iloprost's Cellular Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Iloprost

Cat. No.: B1671730

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of **Iloprost**'s effects in various cell lines. It offers an objective comparison with its key alternative, Treprostinil, supported by experimental data, detailed protocols, and visual diagrams of signaling pathways and experimental workflows.

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic applications are expanding, particularly in cancer research where it exhibits promising anti-proliferative and anti-metastatic properties. Understanding its mechanism of action and comparing its efficacy to other prostacyclin analogs like Treprostinil is crucial for advancing its clinical potential. This guide synthesizes data from multiple studies to provide a clear comparison of their effects on different cell lines.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of **Iloprost** and Treprostinil on various human prostanoid receptors, as well as their effects on cancer cell lines.

Table 1: Comparative Binding Affinities (K_i, nM) of **Iloprost** and Treprostinil at Human Prostanoid Receptors^{[1][2]}

Receptor	Iloprost (Ki, nM)	Treprostinil (Ki, nM)
IP	3.9	32
EP1	1.1	>10,000
EP2	>10,000	3.6
EP3	>1,000	>10,000
EP4	>1,000	>1,000
DP1	>10,000	4.4
FP	>1,000	>10,000
TP	>10,000	>10,000

Table 2: Comparative Functional Potencies (EC₅₀, nM) of **Iloprost** and Treprostinil^[1]

Receptor	Assay	Iloprost (EC ₅₀ , nM)	Treprostinil (EC ₅₀ , nM)
IP	cAMP Elevation	0.37	1.9
EP1	Calcium Influx	0.3	>1,000
EP2	cAMP Elevation	>10,000	6.2
DP1	cAMP Elevation	>10,000	0.6

Table 3: Effects of **Iloprost** and Treprostinil on Cancer Cell Lines

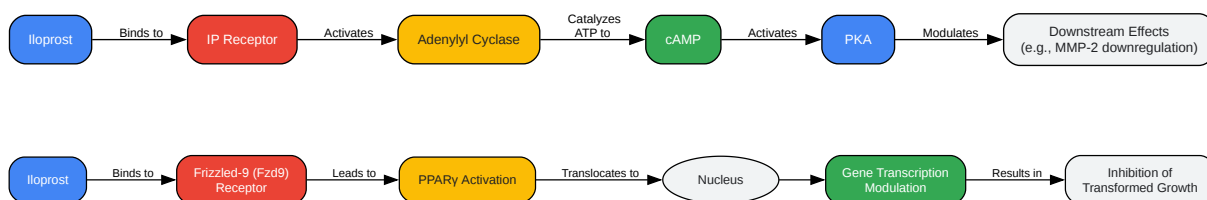
Cell Line	Drug	Effect	Mechanism of Action
NSCLC cell lines	Iloprost	Inhibition of transformed cell growth[3][4]	Frizzled 9 (Fzd9) and PPAR γ activation[3]
Mouse lung tumor cells	Iloprost	No effect on proliferation in vitro[5]	-
Mouse lung tumor cells	Treprostinil	2-5 fold increase in proliferation[5]	-
A2780 and SKOV3 (Ovarian cancer)	Iloprost	Inhibition of migration and invasion[6]	Downregulation of MMP-2 via IP-mediated PKA pathway[6]

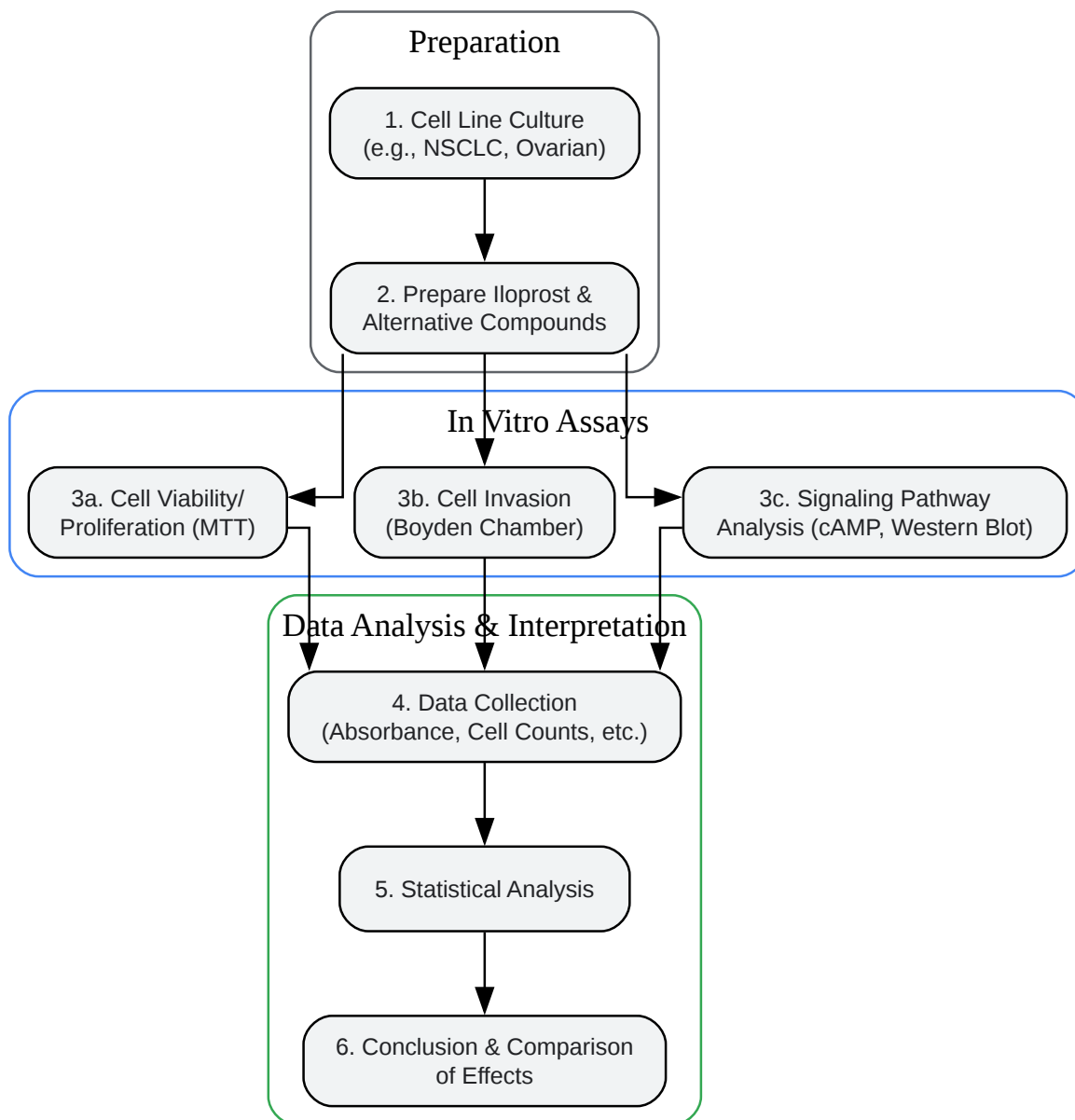
Signaling Pathways of Iloprost

Iloprost exerts its cellular effects through two primary signaling pathways: the canonical prostacyclin receptor (IP receptor) pathway and a non-canonical pathway involving the Frizzled-9 receptor and PPAR γ .

Canonical IP Receptor Signaling Pathway

Activation of the G-protein coupled IP receptor by **Iloprost** leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation. In the context of cancer, this pathway has been shown to inhibit cell invasion by downregulating matrix metalloproteinase-2 (MMP-2).[6]





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